Cas no 1172606-65-3 (6-Fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide)
6-Fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- EN300-715663
- 1172606-65-3
- 6-Fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide
- 2-Benzoxazolecarboximidamide, 6-fluoro-N-hydroxy-
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- Inchi: 1S/C8H6FN3O2/c9-4-1-2-5-6(3-4)14-8(11-5)7(10)12-13/h1-3,13H,(H2,10,12)
- InChI Key: FPGGDVOGOIWZEW-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)OC(/C(=N/O)/N)=N2
Computed Properties
- Exact Mass: 195.04440460g/mol
- Monoisotopic Mass: 195.04440460g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 84.6Ų
Experimental Properties
- Density: 1.66±0.1 g/cm3(Predicted)
- Boiling Point: 338.4±34.0 °C(Predicted)
- pka: 11.99±0.50(Predicted)
6-Fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-715663-1.0g |
6-fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide |
1172606-65-3 | 1g |
$0.0 | 2023-06-06 |
6-Fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 6-Fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide
6-Fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide: A Comprehensive Overview
The compound with CAS No. 1172606-65-3, known as 6-Fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide, is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzoxazoles, which are well-known for their diverse biological activities and applications in drug discovery. The benzoxazole core of this molecule is a bicyclic structure consisting of a benzene ring fused with an oxazole ring, which provides a rigid framework for various functional groups to be attached. In this case, the substitution pattern includes a fluorine atom at the 6-position and an N'-hydroxy group at the 2-position of the benzoxazole ring.
Recent studies have highlighted the potential of 6-fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide as a promising candidate in the development of novel therapeutic agents. Its structure suggests potential interactions with various biological targets, including enzymes, receptors, and nucleic acids. The presence of the fluorine atom introduces electronic effects that can modulate the compound's reactivity and bioavailability. Additionally, the hydroxyl group attached to the nitrogen atom may play a role in hydrogen bonding, which is crucial for molecular recognition and binding affinity.
One of the most intriguing aspects of this compound is its ability to exhibit antioxidant properties. In vitro experiments have demonstrated that 6-fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide can effectively scavenge free radicals and inhibit lipid peroxidation, making it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, its anti-inflammatory activity has been explored in preclinical models, where it showed significant reduction in inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings underscore its potential utility in treating inflammatory conditions like arthritis and inflammatory bowel disease.
The synthesis of 6-fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the benzoxazole ring through cyclization reactions, followed by substitution reactions to introduce the fluorine and hydroxyl groups. The optimization of reaction conditions has been critical in achieving high yields and purity levels. Researchers have also explored alternative synthetic routes to improve scalability and reduce production costs, which are essential considerations for large-scale manufacturing.
In terms of pharmacokinetics, 6-fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide exhibits favorable absorption profiles in preclinical studies. Its ability to cross biological membranes suggests good bioavailability when administered orally or parenterally. However, further studies are required to fully characterize its pharmacokinetic properties in humans. Additionally, preliminary toxicity studies indicate that this compound has a relatively low toxicity profile at therapeutic doses, making it a safer option compared to some other benzoxazole derivatives.
Another area of active research involves the evaluation of 6-fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide as an anticancer agent. Preclinical data have shown that this compound can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, it has been found to inhibit the activity of kinases such as cyclin-dependent kinase (CDK) 4/6 and mitogen-activated protein kinase (MAPK), which are often overactive in cancer cells. These findings suggest that it could be developed into a targeted therapy for cancers with specific genetic mutations or signaling abnormalities.
The versatility of benzoxazole derivatives like 6-fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide lies in their ability to serve as scaffolds for further chemical modifications. By introducing additional functional groups or altering existing substituents, researchers can fine-tune the compound's properties to suit specific therapeutic needs. For example, adding electron-withdrawing or donating groups can modulate its electronic characteristics and enhance its binding affinity for particular biological targets.
From an environmental perspective, there is growing interest in understanding the fate and impact of compounds like 6-fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide on ecosystems. Studies have shown that this compound is biodegradable under certain conditions but may persist in environments where microbial activity is limited. Efforts are underway to develop green synthesis methods and sustainable practices to minimize its environmental footprint while maximizing its therapeutic benefits.
In conclusion, 6-fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide represents a compelling example of how structural modifications can lead to compounds with diverse biological activities and therapeutic potential. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable asset in drug discovery research. As ongoing studies continue to unravel its mechanisms of action and optimize its pharmacokinetic profile
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